

Application Notes and Protocols for SGC-CBP30 in Cell Culture Experiments

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Compound of Interest

Compound Name:	Sgc-cbp30
CAS No.:	1613695-14-9
Cat. No.:	B15604191

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SGC-CBP30 is a potent and selective chemical probe that inhibits the bromodomains of the homologous transcriptional coactivators CREB-binding protein (CBP) and p300.^{[1][2]} By targeting these key epigenetic regulators, **SGC-CBP30** provides a powerful tool to investigate the role of CBP/p300 in gene expression, cellular proliferation, differentiation, and disease pathogenesis. These application notes provide detailed protocols for utilizing **SGC-CBP30** in various cell culture experiments, along with data presentation and visualization of relevant signaling pathways.

Mechanism of Action

CBP and p300 are histone acetyltransferases (HATs) that play a crucial role in chromatin remodeling and transcriptional regulation.^{[3][4]} Their bromodomains recognize and bind to acetylated lysine residues on histones and other proteins, a key step in the activation of gene expression.^{[1][4]} **SGC-CBP30** competitively binds to the bromodomains of CBP and p300, preventing their interaction with acetylated histones and thereby inhibiting the recruitment of

the transcriptional machinery to target gene promoters and enhancers.[3][4] This leads to a downstream modulation of gene expression, affecting various cellular processes.[1][3]

Data Presentation

Quantitative Data Summary

Parameter	Value	Target	Assay	Reference
IC50	21 - 69 nM	CBP Bromodomain	Cell-free assay	[1]
IC50	38 nM	p300 Bromodomain	Cell-free assay	[1][5]
Kd	21 nM	CBP Bromodomain	Isothermal Titration Calorimetry	[2]
Kd	32 nM	p300 Bromodomain	Isothermal Titration Calorimetry	[2]
Cellular EC50	0.28 μ M	CBP-Histone H3.3 Interaction	NanoBRET Assay (HEK293 cells)	[6]
Cellular IC50	1.5 μ M	Doxorubicin- induced p53 activity	Luciferase Reporter Assay (RKO cells)	[7][8]
Cellular EC50	2.7 μ M	MYC Expression Reduction	Quantigene Plex Assay (AMO1 cells)	[7][8]

Experimental Protocols

Preparation of SGC-CBP30 Stock Solution

Materials:

- **SGC-CBP30** powder

- Dimethyl sulfoxide (DMSO), cell culture grade
- Sterile microcentrifuge tubes

Protocol:

- To prepare a 10 mM stock solution, dissolve 1 mg of **SGC-CBP30** (MW: 509.04 g/mol) in 196 μ L of DMSO.[1]
- Vortex thoroughly to ensure complete dissolution.
- Aliquot the stock solution into smaller working volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.[1]
- Store the stock solution at -20°C for long-term storage, protected from light.[1] For use in cell culture, the final DMSO concentration should not exceed 0.1% to avoid toxicity.[1]

Cell Viability and Proliferation Assay

Objective: To determine the effect of **SGC-CBP30** on cell viability and proliferation.

Materials:

- Cancer cell lines (e.g., multiple myeloma cell lines like LP-1, or lung adenocarcinoma cells) [1][9]
- Complete cell culture medium
- 96-well plates
- **SGC-CBP30** stock solution (10 mM)
- Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 μ L of complete medium.

- Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂.
- The next day, prepare a serial dilution of **SGC-CBP30** in complete medium. A typical concentration range to test is 0.1 μM to 10 μM.
- Add 100 μL of the **SGC-CBP30** dilutions to the respective wells. Include a DMSO-only control.
- Incubate the plate for 72 hours.
- Assess cell viability using a suitable reagent according to the manufacturer's instructions. For example, with CellTiter-Glo®, add the reagent to each well, incubate, and measure luminescence.
- Calculate the half-maximal growth inhibition concentration (GI₅₀) from the dose-response curve. A subset of multiple myeloma cell lines showed high sensitivity with GI₅₀ values below 3 μM.[6]

Gene Expression Analysis by RT-qPCR

Objective: To analyze the effect of **SGC-CBP30** on the expression of target genes.

Materials:

- Cells of interest (e.g., multiple myeloma cell line LP-1)[6]
- 6-well plates
- **SGC-CBP30** stock solution (10 mM)
- RNA extraction kit
- cDNA synthesis kit
- qPCR master mix and primers for target genes (e.g., MYC, IRF4) and a housekeeping gene (e.g., GAPDH).[6]

Protocol:

- Seed cells in 6-well plates and allow them to adhere overnight.
- Treat the cells with a specific concentration of **SGC-CBP30** (e.g., 2.5 μ M) or DMSO control for a defined period (e.g., 6 hours).[9]
- Harvest the cells and extract total RNA using a commercial kit.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative PCR (qPCR) using primers for your genes of interest and a housekeeping gene for normalization.
- Analyze the data using the $\Delta\Delta$ Ct method to determine the fold change in gene expression in **SGC-CBP30**-treated cells relative to the DMSO control. Treatment of LP-1 cells with 2.5 μ M **SGC-CBP30** for 6 hours has been shown to suppress IRF4 expression.[9]

Chromatin Immunoprecipitation (ChIP-seq)

Objective: To identify the genomic regions where CBP/p300 binding is altered by **SGC-CBP30** treatment.

Materials:

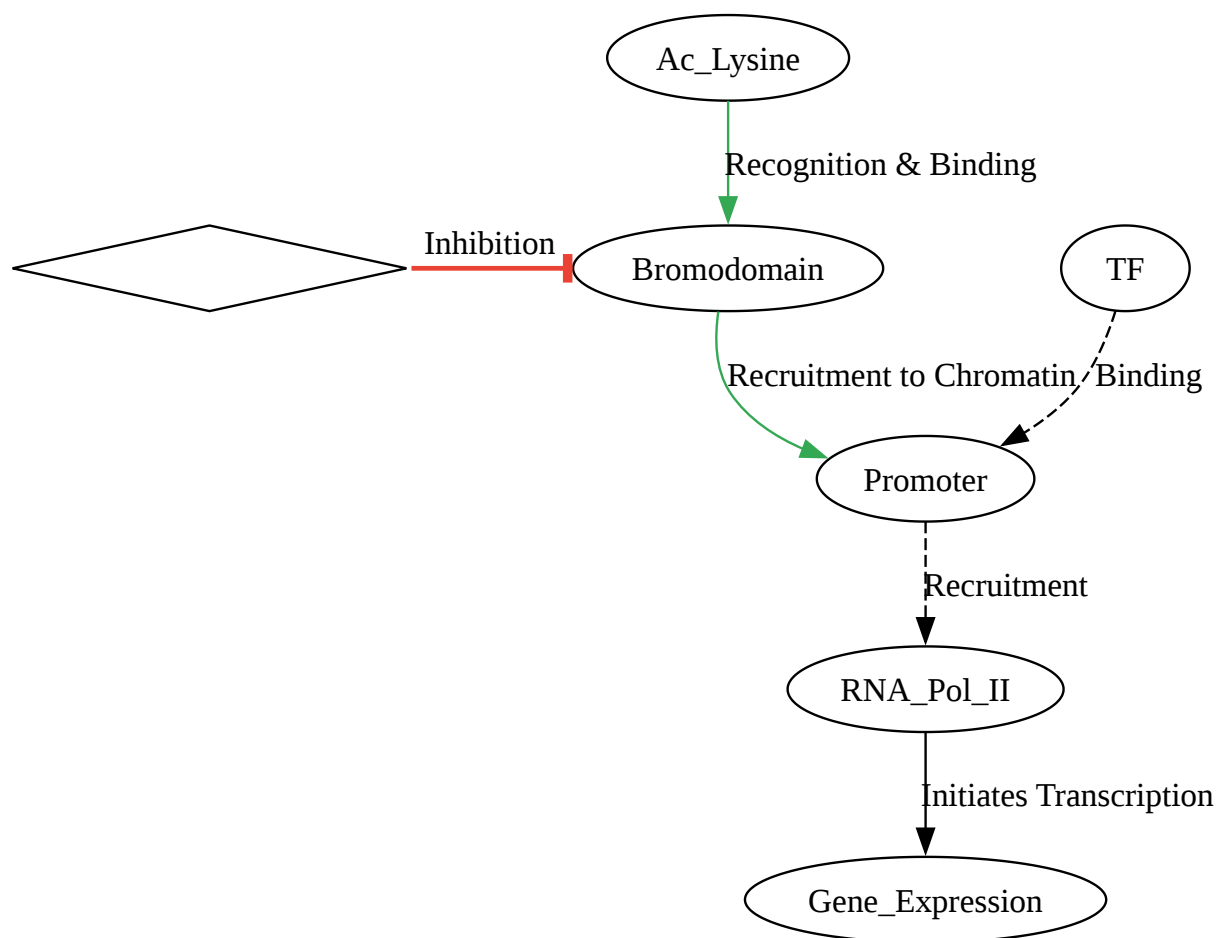
- Cells of interest (e.g., LP-1 multiple myeloma cells)[9]
- **SGC-CBP30** stock solution (10 mM)
- Formaldehyde (1% final concentration) for crosslinking
- ChIP-grade antibody against CBP or p300
- Protein A/G magnetic beads
- Buffers for cell lysis, chromatin shearing, immunoprecipitation, washes, and elution
- DNA purification kit

Protocol:

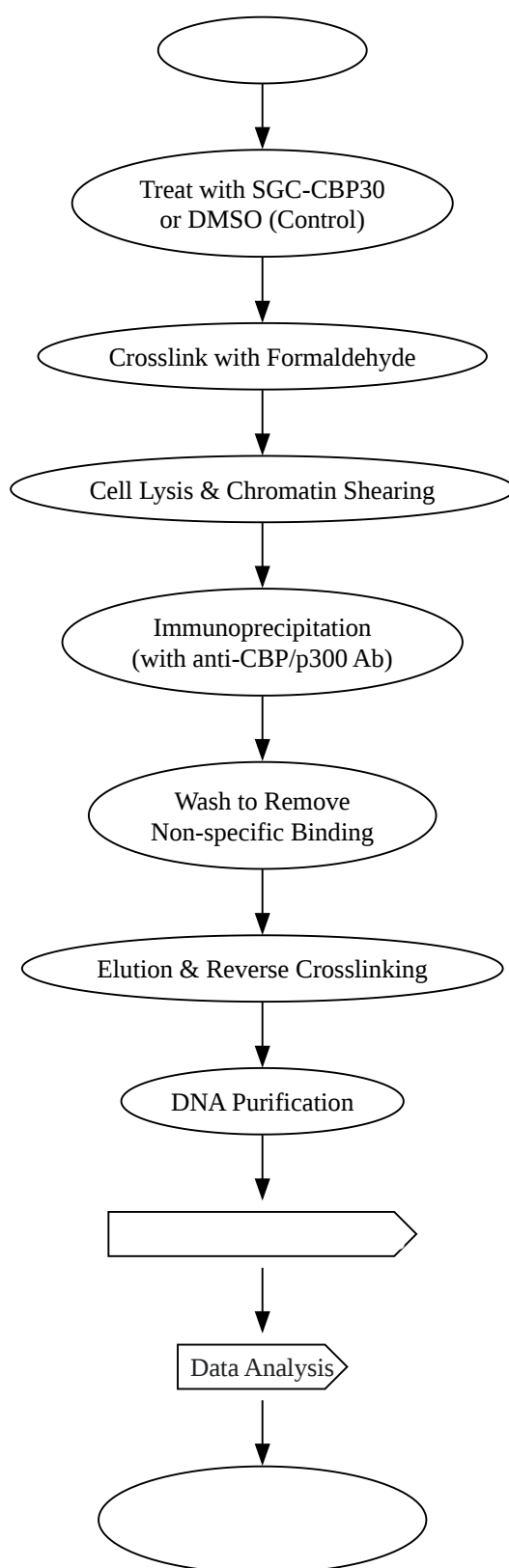
- Culture cells to ~80-90% confluency.
- Treat cells with **SGC-CBP30** (e.g., 2.5 μ M) or DMSO for a specified time (e.g., 6 hours) to modulate CBP/p300 chromatin association.[9]
- Crosslink proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature.
- Quench the crosslinking reaction with glycine.
- Harvest and lyse the cells to isolate nuclei.
- Shear the chromatin to an average size of 200-500 bp using sonication or enzymatic digestion.
- Pre-clear the chromatin with protein A/G beads.
- Immunoprecipitate the chromatin overnight with an antibody against CBP or p300.
- Capture the antibody-chromatin complexes with protein A/G beads.
- Wash the beads to remove non-specific binding.
- Elute the chromatin from the beads and reverse the crosslinks by heating.
- Purify the immunoprecipitated DNA. This DNA is now ready for library preparation and next-generation sequencing.

Mandatory Visualizations

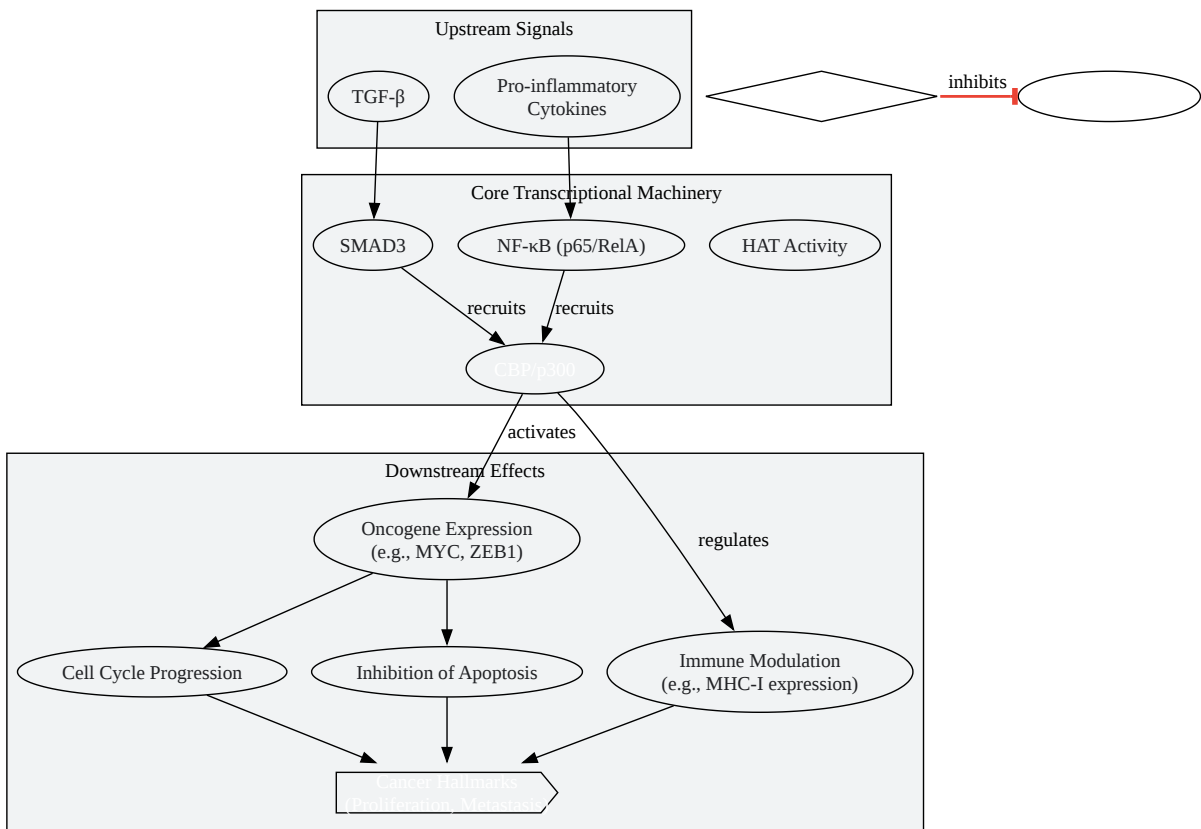
Signaling Pathways and Experimental Workflows



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